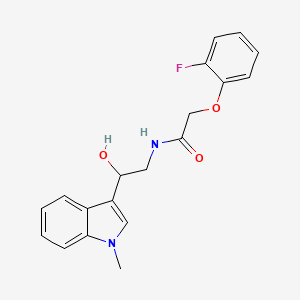

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide

CAS No.: 1448071-73-5

Cat. No.: VC4383418

Molecular Formula: C19H19FN2O3

Molecular Weight: 342.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448071-73-5 |

|---|---|

| Molecular Formula | C19H19FN2O3 |

| Molecular Weight | 342.37 |

| IUPAC Name | 2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide |

| Standard InChI | InChI=1S/C19H19FN2O3/c1-22-11-14(13-6-2-4-8-16(13)22)17(23)10-21-19(24)12-25-18-9-5-3-7-15(18)20/h2-9,11,17,23H,10,12H2,1H3,(H,21,24) |

| Standard InChI Key | WKBPEKDCNNRJAJ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)C(CNC(=O)COC3=CC=CC=C3F)O |

Introduction

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide is a synthetic organic compound belonging to the class of phenoxyacetamides. It features a unique structure that incorporates both an indole moiety and a fluorophenoxy group, known for their biological activities. This compound has potential applications in various fields, including medicinal chemistry and materials science.

Synthesis

The synthesis of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide involves multiple steps and requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Potential Applications

Research suggests that compounds with similar structures exhibit antimicrobial and anticancer properties, indicating potential therapeutic applications for this compound. The indole portion may interact with various receptors, while the fluorophenoxy group could enhance binding affinity and selectivity towards these targets.

| Potential Application | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties |

| Materials Science | Potential use in material development |

Mechanism of Action

The mechanism of action for this compound is primarily associated with its interaction with specific biological targets. The indole moiety interacts with receptors, potentially modulating their activity. The fluorophenoxy group may enhance binding affinity and selectivity towards these targets. Ongoing research aims to elucidate the exact pathways involved in its pharmacological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume